molecular formula C22H26N4O B11279313 3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide

3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide

Cat. No.: B11279313
M. Wt: 362.5 g/mol
InChI Key: UWTCKXTYHCKZNM-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields high purity products with minimal by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of microwave-assisted synthesis can also be adapted for large-scale production, further enhancing efficiency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate calcium channels, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl group and propanamide moiety contribute to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

3-cyclohexyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide

InChI

InChI=1S/C22H26N4O/c1-16-13-14-26-15-20(25-22(26)23-16)18-8-10-19(11-9-18)24-21(27)12-7-17-5-3-2-4-6-17/h8-11,13-15,17H,2-7,12H2,1H3,(H,24,27)

InChI Key

UWTCKXTYHCKZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4

Origin of Product

United States

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